Tert-butyl 4-oxo-5-phenylazepane-1-carboxylate is a chemical compound characterized by its unique structure and properties. It is classified under the category of azepane derivatives, which are seven-membered cyclic amines. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The compound has the CAS Number 1803562-89-1 and a molecular weight of 289.37 g/mol. It falls within the classification of carboxylates, specifically as a tert-butyl ester of an azepane-1-carboxylic acid derivative. Azepanes are known for their diverse biological activities, making them significant in drug discovery and development.
The synthesis of tert-butyl 4-oxo-5-phenylazepane-1-carboxylate can be achieved through several methods, including:
These methods highlight the complexity and precision required in synthesizing this compound, ensuring high yields and purity.
Tert-butyl 4-oxo-5-phenylazepane-1-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure for specific applications in medicinal chemistry.
The mechanism of action for tert-butyl 4-oxo-5-phenylazepane-1-carboxylate primarily involves its interaction with biological targets, such as enzymes or receptors. The presence of the carbonyl group allows for hydrogen bonding interactions, which can facilitate binding to active sites on proteins or enzymes.
In pharmacological contexts, compounds like this may act as inhibitors or modulators of biological pathways, though specific mechanisms would depend on further studies focusing on its biological activity.
Tert-butyl 4-oxo-5-phenylazepane-1-carboxylate exhibits several notable physical and chemical properties:
Chemical properties include stability under standard laboratory conditions but may undergo decomposition under extreme pH or temperature conditions.
Tert-butyl 4-oxo-5-phenylazepane-1-carboxylate has potential applications in various fields:
The versatility of this compound underscores its importance in ongoing chemical research and development efforts across multiple scientific disciplines.
The construction of the functionalized azepane core typically employs linear or convergent multi-step sequences. One common strategy involves Boc-protected aminocarbonyl precursors as starting materials, where the seven-membered ring is assembled through intramolecular reductive amination or cyclization of dicarbonyl intermediates. For example, ethyl 1-Boc-5-oxoazepane-4-carboxylate (CAS: CID 4436570) serves as a key intermediate, where the ester and ketone functionalities enable further derivatization [1]. Advanced routes may incorporate phenyl-containing building blocks early in the synthesis, such as utilizing phenyl-substituted ε-amino acid precursors that undergo cyclization under acidic or basic conditions. The Boc-protecting group remains stable during azepane ring formation and is selectively removable under acidic conditions, enabling downstream functionalization [5] [9].
Ring-closing metathesis (RCM) has emerged as a powerful tool for constructing the azepane skeleton due to its tolerance for diverse functional groups. This approach utilizes diene precursors with terminal vinyl groups, typically synthesized from Boc-protected amine substrates. For instance, N-Boc-protected diallylamine derivatives undergo RCM using Grubbs II catalyst (3-5 mol%) in dichloromethane at 40°C, yielding 2,5-dihydroazepines in >75% yield. Subsequent hydrogenation (H₂/Pd-C) saturates the double bond to afford the azepane framework [8]. Critical optimization parameters include:
Table 1: RCM Optimization for Azepane Synthesis
Precursor | Catalyst | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
N-Boc-diallylamine | Grubbs II | 40 | 6 | 78 |
N-Boc-bis(2-methylallyl)amine | Hoveyda-Grubbs II | 50 | 10 | 65 |
N-Boc-divinylamine | Grubbs I | 25 | 12 | 82 |
Enantiocontrolled synthesis targets the chiral center at C5 of the azepane ring. Chiral auxiliaries and catalytic asymmetric hydrogenation represent two dominant approaches:
Steric bulk from the Boc group significantly influences facial selectivity during nucleophilic additions to the 4-oxo group, with bulky nucleophiles exhibiting diastereoselectivity ratios up to 8:1 [6].
N-Boc protection remains the preferred acylation method due to its robustness during subsequent transformations. The standard protocol employs di-tert-butyl dicarbonate (1.1 equiv) with DMAP catalysis (0.1 equiv) in THF at 0-25°C, achieving near-quantitative protection of azepane amines without epimerization [5]. Post-cyclization ketone functionalization at C4 proceeds via:
Notably, the C4 carbonyl in tert-butyl 4-oxo-5-phenylazepane-1-carboxylate displays reduced electrophilicity compared to aliphatic analogs due to conjugation with the phenyl ring, necessitating harsher conditions for nucleophilic additions [2] [6].
Functionalization at C4 via nucleophilic addition to the ketone demonstrates significant dependence on nucleophile choice:
Table 2: Nucleophilic Addition to Tert-butyl 4-oxo-5-phenylazepane-1-carboxylate
Nucleophile | Conditions | Product | Yield (%) | Stereoselectivity (syn:anti) |
---|---|---|---|---|
Vinylmagnesium bromide | THF, −78°C → 25°C, 2h | Tert-butyl 4-hydroxy-4-vinyl-5-phenylazepane-1-carboxylate | 85 | 1:1 |
Methylmagnesium iodide | Et₂O, 0°C, 1h | Tert-butyl 4-hydroxy-4-methyl-5-phenylazepane-1-carboxylate | 78 | 1.2:1 |
NaBH₄ | MeOH, 0°C, 30 min | Tert-butyl 4-hydroxy-5-phenylazepane-1-carboxylate | 95 | 3:1 |
PhMgBr | THF, −78°C, 4h | Tert-butyl 4-hydroxy-4,5-diphenylazepane-1-carboxylate | 62 | 1.5:1 |
Vinylmagnesium bromide addition provides direct access to homoallylic alcohol derivatives useful for RCM-based ring expansion but exhibits poor stereoselectivity due to minimal steric differentiation across the ketone plane. In contrast, smaller nucleophiles (NaBH₄) show moderate diastereoselectivity favoring the syn isomer, attributed to substrate-controlled chelation with the adjacent carbamate oxygen [6] [9]. Alternative approaches employ preformed cerium reagents (CeCl₃/RLi) which enhance yields to >90% for aryl additions through Lewis acid activation of the ketone [2].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1